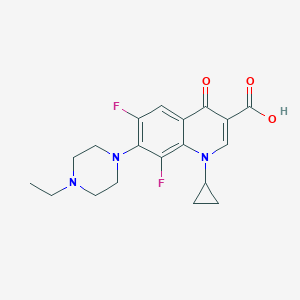

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-

Übersicht

Beschreibung

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative known for its antibacterial properties. This compound is commonly referred to as Enrofloxacin, a widely used veterinary antibiotic.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin involves multiple steps, starting with the formation of the quinoline core. The key steps include:

Formation of the Quinoline Core: This is typically achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents like Selectfluor or elemental fluorine under controlled conditions.

Cyclopropyl Group Addition: The cyclopropyl group is introduced using cyclopropyl bromide in the presence of a strong base.

Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of Enrofloxacin involves large-scale chemical synthesis with stringent quality control to ensure the purity and efficacy of the final product. The process is optimized for high yield and minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can occur at the quinoline core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can reduce the quinoline core, resulting in hydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide and strong bases like potassium tert-butoxide are employed.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinoline Derivatives: Resulting from reduction reactions.

Piperazine-Substituted Compounds: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed potent antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 1 to >100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The in vivo studies indicated effective protection against E. coli, with effective doses (ED50) between 50 to 160 mg/kg .

Antiviral Potential

Emerging studies suggest that quinoline derivatives may also possess antiviral properties. The mechanism is thought to involve inhibition of viral replication through interference with viral enzymes or host cell receptors . Further research into the antiviral efficacy of this compound could provide insights into its potential use in treating viral infections.

Pharmaceutical Applications

The compound's unique properties make it a candidate for development into pharmaceutical formulations. It can be utilized in the creation of new antibiotics, particularly in response to increasing antibiotic resistance observed in clinical settings. The ability to modify the piperazine substituents allows for the optimization of pharmacokinetic properties and increased efficacy against resistant strains .

Synthesis and Activity Evaluation

A notable study synthesized various derivatives of 3-quinolinecarboxylic acid and evaluated their antimicrobial activity using standard methods like paper disc diffusion and agar dilution techniques. The results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .

Clinical Implications

In veterinary medicine, compounds similar to 3-quinolinecarboxylic acid have been investigated for their efficacy in treating infections in livestock. The results from clinical trials have shown promising outcomes in controlling bacterial infections in animals, thereby highlighting the compound's potential beyond human medicine .

Wirkmechanismus

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Enrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as Ciprofloxacin, Norfloxacin, and Levofloxacin. While all these compounds share a similar mechanism of action, Enrofloxacin is unique in its specific chemical structure, particularly the presence of the cyclopropyl group and the difluoro substitution pattern. These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds

Ciprofloxacin: Used in human medicine for treating bacterial infections.

Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Levofloxacin: The active enantiomer of Ofloxacin, used in human medicine.

Biologische Aktivität

The compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a derivative of quinolinecarboxylic acid that has garnered interest for its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, emphasizing its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Overview

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of fluorine atoms at the 6 and 8 positions and the cyclopropyl moiety at the 1-position are crucial for enhancing this activity.

Structure-Activity Relationship (SAR)

A series of studies have investigated the SAR of various 3-quinolinecarboxylic acid derivatives. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 6-position significantly enhances antibacterial potency. For instance, compounds with fluorine substitutions demonstrated improved efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Piperazine Substituents : The choice of substituents on the piperazine ring also affects activity. Compounds with a 4-methyl or 4-ethyl piperazine group showed varying degrees of effectiveness, with specific configurations yielding higher potency .

In Vitro and In Vivo Studies

Table 1 summarizes the in vitro Minimum Inhibitory Concentrations (MICs) and in vivo protective doses (PD50) for selected compounds derived from 3-quinolinecarboxylic acid.

| Compound | MIC (µg/mL) | PD50 (mg/kg) - Oral | PD50 (mg/kg) - Subcutaneous |

|---|---|---|---|

| Compound A | 0.25 | 1.0 | 0.6 |

| Compound B | 0.05 | 0.02 | 0.03 |

| Compound C | 0.2 | 0.41 | 0.41 |

Table 1: Antibacterial activity metrics for selected compounds derived from quinolinecarboxylic acids.

Study on Efficacy Against Staphylococcus aureus

In a controlled study, the effectiveness of the compound was evaluated against Staphylococcus aureus. The results indicated that certain derivatives exhibited up to 60 times greater activity compared to traditional antibiotics . This significant enhancement in efficacy underscores the potential for developing new therapeutic agents based on this scaffold.

Comparative Analysis with Norfloxacin

Comparative studies with Norfloxacin, a well-known fluoroquinolone antibiotic, revealed that specific derivatives of 3-quinolinecarboxylic acid demonstrate comparable or superior antibacterial activity. For example, one derivative showed an MIC of 0.25 µg/mL , which is on par with Norfloxacin's performance against similar bacterial strains .

Eigenschaften

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3/c1-2-22-5-7-23(8-6-22)17-14(20)9-12-16(15(17)21)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXZADEQGUPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157206 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131776-00-6 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131776006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.